L-Serine, O-(2-hydroxyethyl)-
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Overview
Description
L-Serine, O-(2-hydroxyethyl)- is a derivative of the amino acid L-serine. This compound is characterized by the presence of a hydroxyethyl group attached to the serine molecule. It is known for its significant role in various biochemical processes and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Serine, O-(2-hydroxyethyl)- typically involves the reaction of L-serine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Nitrification: Beta-chloropropionic acid is nitrified using nitric acid to form 2-nitro-3-chloropropionic acid.
Reduction: The nitro compound is then reduced using hydrogen in the presence of a nickel catalyst to yield 2-amino-3-chloropropionic acid.
Hydrolysis: The final step involves the hydrolysis of the amino compound using sodium hydroxide to produce L-serine.
Industrial Production Methods
Industrial production of L-Serine, O-(2-hydroxyethyl)- often employs biotechnological methods, such as microbial fermentation. Escherichia coli is commonly used for the fermentation process, where the optimal carbon-nitrogen ratio is maintained to maximize the yield of L-serine .
Chemical Reactions Analysis
Types of Reactions
L-Serine, O-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using pyridinium chlorochromate in an acidic medium to form aldehydes.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
L-Serine, O-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a crucial role in cell proliferation and differentiation.
Medicine: It has potential therapeutic applications in treating neurological diseases and neurodegenerative disorders
Industry: It is used in the production of cosmetics and pharmaceuticals.
Mechanism of Action
L-Serine, O-(2-hydroxyethyl)- exerts its effects through various mechanisms:
Comparison with Similar Compounds
L-Serine, O-(2-hydroxyethyl)- can be compared with other similar compounds, such as:
L-Cysteine: Both are sulfur-containing amino acids, but L-cysteine has a thiol group instead of a hydroxyethyl group.
L-Methionine: Another sulfur-containing amino acid, but with a methylthio group.
L-Serine, O-(2-hydroxyethyl)- is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
126595-73-1 |
---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid |
InChI |
InChI=1S/C5H11NO4/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
OKNHGXUPNOETTM-BYPYZUCNSA-N |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C(COCC(C(=O)O)N)O |
Origin of Product |
United States |
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